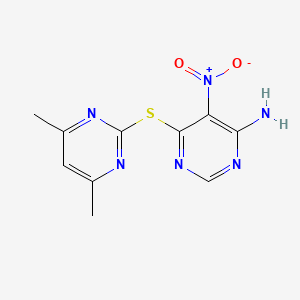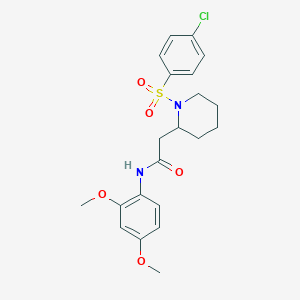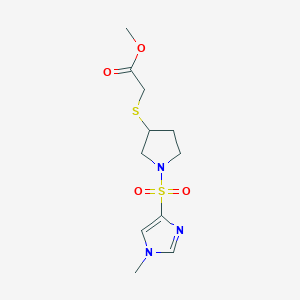
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to a class of compounds known as monoamine oxidase inhibitors (MAOIs) and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine works by inhibiting the activity of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood and behavior. N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the role of monoamine oxidase enzymes in various diseases. However, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine also has some limitations. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, its effects on other neurotransmitters and enzymes are not well understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine. One area of research is the development of new MAOIs that are more selective and have fewer side effects than N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine. Another area of research is the use of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine in combination with other drugs to treat various diseases. Finally, more research is needed to understand the long-term effects of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine on neurotransmitter levels and enzyme activity, as well as its potential for use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine involves the reaction of 2-chloro-6-fluorobenzaldehyde and 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including depression, anxiety, and Parkinson's disease. It has been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-14-6-5-13-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQOLLPXNSMOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-2-methoxyethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)
![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)





![N-Tert-butyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2796795.png)
![N-[1-(4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2796796.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]-1(2H,4H)-quinazolinyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2796801.png)